![molecular formula C31H30FNO3 B10861337 [(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)

[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SR12418 is a synthetic ligand specifically targeting the nuclear receptors REV-ERBα and REV-ERBβ. These receptors play crucial roles in regulating various physiological processes, including circadian rhythm, metabolism, and inflammation. SR12418 has shown potential in research related to autoimmune diseases and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR12418 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired specificity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of SR12418 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves scaling up the reaction volumes, using industrial-grade equipment, and implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: SR12418 primarily undergoes ligand-receptor binding reactions. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under physiological conditions. its stability and activity can be influenced by the presence of other biochemical entities in the cellular environment .

Common Reagents and Conditions: The primary reagents involved in the synthesis of SR12418 include organic solvents, catalysts, and specific reactants required for each step of the synthetic route. The conditions are carefully controlled to maintain the integrity of the compound and achieve the desired activity .

Major Products Formed: The major product formed from the synthesis of SR12418 is the active ligand itself. During its application in biological systems, it forms complexes with REV-ERBα and REV-ERBβ, leading to the modulation of gene expression and subsequent physiological effects .

Scientific Research Applications

SR12418 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: SR12418 is used as a chemical tool to study the functions of REV-ERB receptors and their role in various biochemical pathways

Biology: It is employed in research related to circadian rhythm, metabolism, and inflammation. .

Medicine: SR12418 has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions. .

Industry: The compound is used in the development of new drugs targeting REV-ERB receptors. .

Mechanism of Action

SR12418 exerts its effects by binding to the ligand-binding domains of REV-ERBα and REV-ERBβ. This binding induces a conformational change in the receptors, leading to the recruitment of corepressor proteins and subsequent repression of target gene expression. The modulation of gene expression by SR12418 affects various physiological processes, including circadian rhythm, metabolism, and inflammation .

Comparison with Similar Compounds

- SR9009

- SR9011

- GSK4112

Comparison: SR12418 is unique in its high specificity and potency for REV-ERBα and REV-ERBβ, with IC50 values of 68 nanomolar and 119 nanomolar, respectively. Compared to similar compounds like SR9009 and SR9011, SR12418 has shown greater efficacy in modulating immune responses and reducing inflammation in experimental models. Its unique chemical structure and binding affinity make it a valuable tool for research and potential therapeutic applications .

Properties

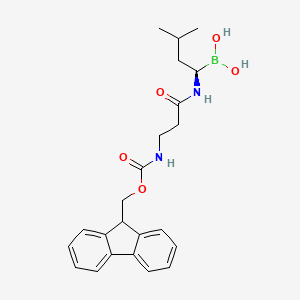

Molecular Formula |

C31H30FNO3 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C31H30FNO3/c1-31(2,3)36-27-15-13-26(14-16-27)35-20-25-18-23-17-24(32)12-11-22(23)19-33(25)30(34)29-10-6-8-21-7-4-5-9-28(21)29/h4-17,25H,18-20H2,1-3H3/t25-/m0/s1 |

InChI Key |

JIWBEKKHQWSDNN-VWLOTQADSA-N |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC[C@@H]2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)

![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)

![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)